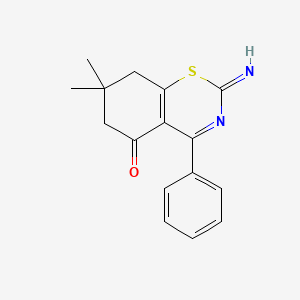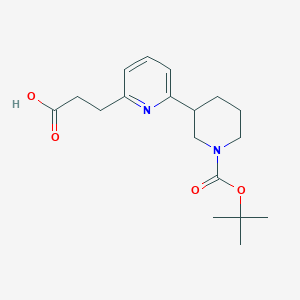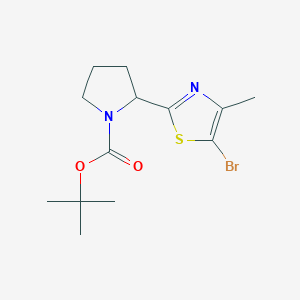![molecular formula C12H13N3O4 B1400196 ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate CAS No. 1373348-96-9](/img/structure/B1400196.png)
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Vue d'ensemble
Description
“Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate” is a chemical compound with the CAS Number: 1373348-96-9. It has a molecular weight of 263.25 and its IUPAC name is ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 136 - 137 degrees Celsius .Applications De Recherche Scientifique
Application in Cancer Therapy
- Summary of the Application : The compound “1H-pyrrolo[2,3-b]pyridine” has been found to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The compound was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Application in Diabetes Treatment
- Summary of the Application : Certain compounds related to “1H-pyrrolo[2,3-b]pyridine” have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The compounds were likely tested in vitro or in animal models, although the specific experimental procedures are not detailed in the source .
- Results or Outcomes : The compounds were found to effectively reduce blood glucose levels, suggesting potential efficacy in treating diabetes and related conditions .
Application in TNIK Inhibition
- Summary of the Application : A series of “1H-pyrrolo[2,3-b]pyridine” compounds have been found to be potent inhibitors of TNIK (Traf2- and Nck-interacting kinase) . TNIK is involved in various cellular processes, including inflammation and cancer, so its inhibitors have potential therapeutic applications .
- Methods of Application or Experimental Procedures : The compounds were likely tested in vitro, although the specific experimental procedures are not detailed in the source .
- Results or Outcomes : Some of the compounds showed strong TNIK inhibitory activity, with IC50 values below 1 nM . This suggests that they could be promising lead compounds for the development of new drugs .
Application in Synthesis of Biomedical Compounds
- Summary of the Application : More than 300,000 “1H-pyrrolo[2,3-b]pyridines” have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have been used for a wide range of biological targets .
- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .
Application in IL-2 Inhibition
- Summary of the Application : A series of “1H-pyrrolo[2,3-b]pyridine” compounds have been found to be potent inhibitors of IL-2 . IL-2 is a cytokine that plays a crucial role in the immune response, so its inhibitors have potential therapeutic applications .
- Methods of Application or Experimental Procedures : The compounds were likely tested in vitro, although the specific experimental procedures are not detailed in the source .
- Results or Outcomes : Some of the compounds showed strong IL-2 inhibitory activity . This suggests that they could be promising lead compounds for the development of new drugs .
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIAGIZSWBOUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



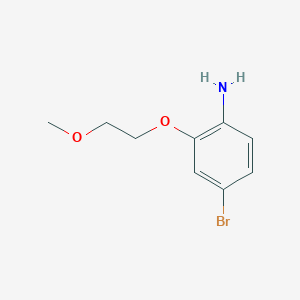
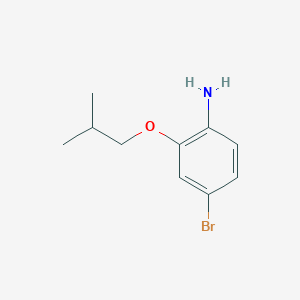
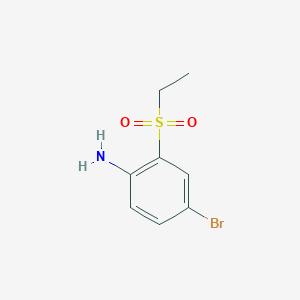
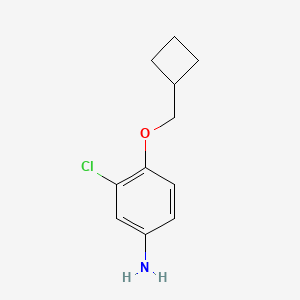


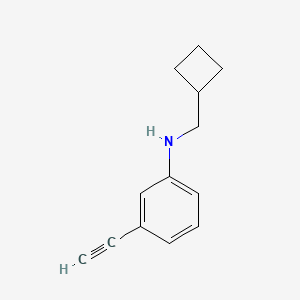
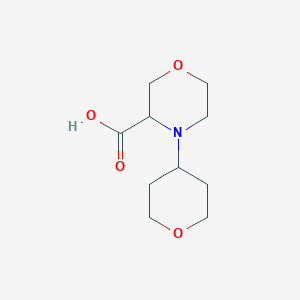
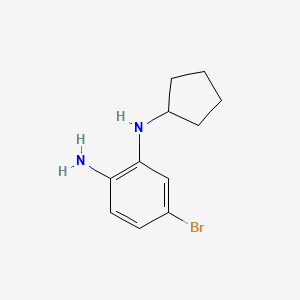
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)
